molecular formula C6H9NO B1338186 1-(Furan-3-yl)ethanamine CAS No. 252372-09-1

1-(Furan-3-yl)ethanamine

Cat. No.: B1338186
CAS No.: 252372-09-1
M. Wt: 111.14 g/mol
InChI Key: SBVKKZRVKMOURL-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)ethanamine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethanamine group

Biochemical Analysis

Biochemical Properties

1-(Furan-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in the regulation of crystallization processes. It interacts with various enzymes and proteins, such as those involved in the formation of perovskite materials. For instance, this compound hydrochloride has been shown to regulate the crystallization of FAPbI3-based perovskite, promoting the oriented crystallization of the α-phase and suppressing undesirable non-perovskite phase impurities . This interaction leads to a more uniform surface potential and reduced defect density in the resulting films.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the addition of this compound hydrochloride to perovskite precursor solutions has been observed to enhance the power conversion efficiency of perovskite solar cells, indicating its impact on cellular energy metabolism . Additionally, it helps in reducing defect density, which can be linked to improved cellular functions and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a multifunctional additive that regulates the crystallization process by binding to the precursor molecules and influencing their orientation and phase formation. This regulation is crucial for achieving high efficiency in perovskite solar cells . The compound’s ability to suppress non-perovskite phase impurities and promote α-phase crystallization highlights its role in enzyme inhibition and activation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, it has been found that the compound maintains its effectiveness in regulating crystallization processes for extended periods. For instance, perovskite solar cells incorporating this compound hydrochloride have shown to retain over 80% of their initial power conversion efficiency even after 1000 hours of continuous operation under one-sun illumination . This indicates the compound’s long-term stability and minimal degradation in laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethanamine can be synthesized through several methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans from 1,4-diketones . This method requires an acid catalyst to facilitate the reaction. Another method involves the reaction of furan derivatives with primary amines under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-yl)ethanamine undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the furan ring into more saturated derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

1-(Furan-3-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(furan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVKKZRVKMOURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472980
Record name 1-(furan-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252372-09-1
Record name 1-(furan-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252372-09-1
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